molecular formula C14H18FN3O B11740949 {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine

Cat. No.: B11740949
M. Wt: 263.31 g/mol
InChI Key: MBEKYVPABYNQKW-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the fluoroethyl group through nucleophilic substitution reactions. The final step involves the attachment of the methoxyphenylmethylamine group via reductive amination or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenylmethylamine moiety, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can occur at the pyrazole ring or the fluoroethyl group, potentially leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium azide (NaN₃) and thiols (R-SH) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study various biochemical processes. Its ability to interact with specific enzymes or receptors makes it valuable for investigating cellular mechanisms.

Medicine

In medicinal chemistry, this compound shows potential as a lead compound for the development of new drugs. Its unique structure may offer therapeutic benefits for treating various diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group and the pyrazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The methoxyphenylmethylamine moiety may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • {[1-(2-chloroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-bromoethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine
  • {[1-(2-iodoethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine

Uniqueness

The presence of the fluoroethyl group in {[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}[(2-methoxyphenyl)methyl]amine distinguishes it from its analogs. Fluorine atoms can significantly influence the compound’s chemical and biological properties, such as increasing metabolic stability and enhancing binding affinity to molecular targets. This makes this compound a unique and valuable compound for various applications.

Properties

Molecular Formula

C14H18FN3O

Molecular Weight

263.31 g/mol

IUPAC Name

N-[[1-(2-fluoroethyl)pyrazol-4-yl]methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C14H18FN3O/c1-19-14-5-3-2-4-13(14)10-16-8-12-9-17-18(11-12)7-6-15/h2-5,9,11,16H,6-8,10H2,1H3

InChI Key

MBEKYVPABYNQKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CN(N=C2)CCF

Origin of Product

United States

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